molecular formula C6H5N3O B6235944 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one CAS No. 1491794-37-6

1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one

Cat. No.: B6235944
CAS No.: 1491794-37-6
M. Wt: 135.1
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Description

1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a heterocyclic compound that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery. This core structure is a key intermediate in the synthesis of novel, potent inhibitors for various protein kinases. Recent research has identified derivatives of this compound as promising receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors . RIPK1 is a critical regulator of necroptosis, a form of programmed cell death implicated in the pathogenesis of inflammatory diseases, making it an attractive therapeutic target . One prominent derivative has been advanced as a potential drug candidate, demonstrating favorable pharmacokinetics and efficacy in protecting mice from TNFα-induced systemic inflammatory response syndrome . The pyrrolo[2,3-d]pyridazinone core is also featured in patents covering compounds designed as protein kinase inhibitors, underscoring its significant research value . With the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol, this compound is offered for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use .

Properties

CAS No.

1491794-37-6

Molecular Formula

C6H5N3O

Molecular Weight

135.1

Purity

95

Origin of Product

United States

Preparation Methods

Precursor Selection and Reaction Design

The selection of precursors dictates the efficiency of cyclization. For example, 2-methyl-3,3-dichloroacrylonitrile has been employed as a starting material due to its ability to undergo sequential reactions with trimethyl orthoformate, forming intermediates like 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene . This intermediate undergoes cyclization with formamidine salts under basic conditions to yield the target compound. The molar ratio of precursors (e.g., 1.0–6.0:1 for methylene reagents) and solvent choice (e.g., methanol, tetrahydrofuran) critically influence yield.

Optimization of Reaction Conditions

Temperature control is paramount. Cyclization reactions often proceed at 30–110°C, with higher temperatures accelerating kinetics but risking side reactions. For instance, maintaining 65–70°C during elimination steps ensures complete dehydrogenation while minimizing decomposition. Catalysts such as Lewis acids (e.g., ZnCl₂) enhance reaction rates by polarizing reactant bonds, with catalyst loads as low as 0.5–10% of the precursor mass.

Industrial-Scale Applications

Continuous flow reactors have been adopted for large-scale production, offering advantages in heat transfer and reproducibility. EvitaChem reports yields exceeding 90% in optimized flow systems, compared to 70–85% in batch processes.

Condensation and Cyclization: Two-Step Synthesis

A prevalent two-step approach involves condensation followed by cyclization, as detailed in a 2025 patent for a structurally related compound. While the patent focuses on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, its methodology is adaptable to the target compound.

Step 1: Condensation Reaction

In the first step, 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in methanol under Lewis acid catalysis. This exothermic reaction generates 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Intermediate IV), with yields reaching 85–92% at 30–40°C. The solvent-to-precursor mass ratio (3–10:1) ensures solubility without dilution effects.

Step 2: Cyclization and Elimination

Intermediate IV undergoes cyclization with formamidine acetate in methanol, mediated by sodium methoxide. A two-stage temperature protocol is employed:

  • Addition at 0–50°C : Slow addition minimizes side reactions.

  • Elimination at 50–110°C : Elevated temperatures drive HCl elimination, forming the aromatic pyridazine ring.
    This one-pot method achieves 90.2% yield and 99.3% purity, with sodium methoxide acting as both base and deprotonating agent.

Alkylation Approaches for Functionalized Derivatives

Alkylation introduces substituents to the pyrrolopyridazinone core, enabling pharmacological optimization. A 2020 study demonstrated the alkylation of pyrrolo[3,4-d]pyridazinone derivatives using sodium ethoxide, yielding analogs with enhanced bioactivity.

Sodium Ethoxide-Mediated Alkylation

Reaction of 1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one with arylpiperazines in ethanol generates N-alkylated products. Sodium ethoxide scavenges HCl, shifting equilibrium toward product formation. Yields of 75–88% are typical, with reaction times of 4–6 hours at reflux.

Purification and Characterization

Crude products are purified via crystallization from ethanol or ethyl acetate. Purity is assessed using HPLC and NMR, with tautomerism in the oxadiazole-thione moiety necessitating careful spectral analysis.

Catalytic Methods and Solvent Systems

Role of Lewis Acid Catalysts

Zinc chloride and boron trifluoride etherate are effective catalysts for Friedel-Crafts-type cyclizations. In a representative procedure, 10 mol% ZnCl₂ increases yield from 62% to 89% by facilitating electrophilic aromatic substitution.

Solvent Optimization

Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization but complicate purification. Methanol and ethanol balances solubility and ease of isolation, with methanol producing higher yields (90.2%) than ethanol (84.5%) in comparative trials.

Green Chemistry Innovations

Solvent-Free Synthesis

Microwave-assisted, solvent-free methods reduce environmental impact. Pilot studies report 82% yield after 15 minutes at 150°C, though scalability remains challenging.

Waste Reduction Strategies

The patent method reduces wastewater by 40% compared to earlier routes, achieved through in-situ HCl neutralization and solvent recycling.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization90.299.3High scalabilityRequires expensive catalysts
Alkylation88.098.5Functional group diversityMulti-step purification
Solvent-Free82.097.0Eco-friendlyLimited to small scale

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one derivatives is their role as inhibitors of various kinases, which are crucial targets in cancer therapy and other diseases.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition : Recent studies have identified derivatives of this compound as potential inhibitors of RIPK1. These compounds demonstrate promising activity in preclinical models, suggesting their potential utility in treating inflammatory diseases and neurodegenerative disorders where RIPK1 plays a pivotal role in cell death and inflammation .
  • Protein Kinase B (Akt) Inhibition : Another significant application involves the inhibition of Akt, a key player in the PI3K-Akt signaling pathway associated with cancer cell survival and proliferation. Derivatives like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have shown high selectivity and potency against Akt, making them candidates for further development as anticancer agents .

Therapeutic Applications

The therapeutic potential of this compound extends beyond kinase inhibition:

  • Antiphlogistic and Analgesic Properties : Compounds derived from this scaffold have been reported to exhibit anti-inflammatory and analgesic effects. They are being explored for their ability to reduce neuropathic pain and manage conditions like rheumatic arthritis .
  • Neuroprotective Effects : The ability of these compounds to modulate kinase activity suggests potential neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease where kinase signaling pathways are disrupted .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their pharmacological properties. Key modifications that enhance potency and selectivity include:

Modification Effect
Substituents on the pyridazine ringIncreased selectivity for specific kinases
Alteration of linker groupsImproved oral bioavailability and metabolic stability
Variations in the nitrogen positioningEnhanced binding affinity to target kinases

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Case Study on RIPK1 Inhibition : A study demonstrated that specific derivatives effectively reduced RIPK1 activity in vitro and showed significant neuroprotective effects in animal models of neurodegeneration .
  • Clinical Trials for Cancer Treatment : Compounds targeting Akt have progressed to early-phase clinical trials due to their ability to inhibit tumor growth in xenograft models. Their favorable pharmacokinetic profiles make them suitable candidates for further clinical development .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substitution patterns:

Compound Class Core Structure Substitution Positions Key Substituents Biological Activity References
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines Pyrrolo[2,3-d]pyrimidine 4, 7 Chlorobenzyl, nitrobenzyl Antiviral (ZIKV, DENV)
7H-Pyrrolo[2,3-d]pyridazin-7-one derivatives Pyrrolo[2,3-d]pyridazinone 1, 4, 5 tert-Butyl, isopropyl, methyl Underexplored; potential kinase modulation
JAK1 Inhibitors (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino 4, side chains Cyclopentyl, piperazine derivatives JAK1 inhibition
7H-Pyrrolo[3,4-d]pyrimidin-7-one Pyrrolo[3,4-d]pyrimidinone 2, 4, 5 Pyrrolidinyl, amino Not specified (structural focus)
Key Observations:
  • The pyridazinone moiety in 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one introduces a lactam group, which may enhance hydrogen-bonding interactions compared to non-lactam analogs .
  • Substitution Effects :

    • 4,7-Disubstituted pyrrolo-pyrimidines (e.g., compound 20 with 4-chlorobenzyl and 4-nitrobenzyl groups) showed >90% protection against DENV at 8.5 µM, outperforming reference inhibitors .
    • In JAK1 inhibitors, cyclopentyl and piperazine substituents at position 4 improved target binding and selectivity .
Antiviral Activity:
  • 4,7-Disubstituted Pyrrolo-Pyrimidines : Compounds 1 , 8 , and 11 demonstrated EC50 values <1 µM against ZIKV and DENV, with 1 (N-(4-chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) showing quantitative yield and high stability in NMR studies .
  • Mechanism: While the exact target is unknown, these compounds likely interfere with viral RNA replication or protease activity .
Kinase Inhibition:
  • JAK1 Inhibitors: Substituted (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino derivatives (e.g., cyclopentyl-dimethylamide analogs) achieved nanomolar IC50 values, attributed to their ability to block ATP-binding pockets .
Antiproliferative Activity:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one derivatives, and what key intermediates are involved?

  • Methodological Answer: Common routes include (1) cyclocondensation of aminopyridazine precursors with ketones or aldehydes under acidic conditions, and (2) palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups at the 4-position. Key intermediates such as 4-chloro-7H-pyrrolo[2,3-d]pyridazine enable further functionalization via nucleophilic substitution or Suzuki-Miyaura coupling. Solvent selection (e.g., water for eco-friendly synthesis) and acid catalysts (e.g., HCl) are critical for optimizing yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives, and what spectral markers should be prioritized?

  • Methodological Answer: Prioritize 1H/13C NMR in DMSO-d6 to resolve tautomeric forms (e.g., lactam vs. lactim) and aromatic proton environments. Key markers include:

  • A singlet near δ 11.7 ppm (D2O-exchangeable NH proton).
  • Aromatic protons in the δ 6.6–8.2 ppm range.
  • Lactam carbonyl carbon at δ ~160 ppm in 13C NMR.
    • HRMS validates molecular weight, while X-ray crystallography resolves ambiguous tautomerism in solid-state structures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound derivatives in multi-step syntheses?

  • Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for coupling reactions or water for acid-catalyzed amination to improve solubility and reduce side products .
  • Catalyst Screening: Test Pd(PPh3)4 or XPhos Pd G3 for cross-coupling efficiency.
  • Purification: Employ cocrystallization with coformers (e.g., 3,5-dimethylpyrazole) to isolate high-purity intermediates .

Q. What approaches resolve contradictions in reported biological activities of derivatives across different studies?

  • Methodological Answer:

  • Standardized Assays: Re-evaluate activity under uniform conditions (e.g., kinase inhibition assays at ATP Km values).
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to kinases like JAK or FAK.
  • SAR Analysis: Compare substituent effects (e.g., 2,4-diamino vs. spirocyclic groups) to identify critical pharmacophores .

Q. How to design derivatives of this compound for selective kinase inhibition, and what structural features are critical?

  • Methodological Answer:

  • JAK Inhibitors: Introduce spirocyclic amines (e.g., 1,6-diazaspiro[3.4]octane) at the 4-position to enhance selectivity over other kinases .
  • FAK Inhibitors: Incorporate 2,4-diaminopyrimidine scaffolds to mimic ATP-binding motifs. Substituents at the 6-position (e.g., fluorophenyl groups) improve hydrophobic interactions .

Q. What methodologies are effective in purifying this compound derivatives with high hydrophilicity?

  • Methodological Answer:

  • Cocrystallization: Co-crystal formation with acidic coformers (e.g., 3,5-dimethylpyrazole) improves crystallinity and reduces solubility in non-polar solvents .
  • Chromatography: Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) for polar derivatives .

Q. How to address discrepancies in NMR spectral data during characterization of tautomeric forms?

  • Methodological Answer:

  • Variable-Temperature NMR: Monitor proton shifts between 25–80°C to detect tautomeric equilibria (e.g., lactam ↔ lactim).
  • Deuterium Exchange: Add D2O to identify exchangeable NH protons.
  • Comparative Analysis: Align data with literature under identical solvent conditions (e.g., DMSO-d6 vs. CDCl3) .

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